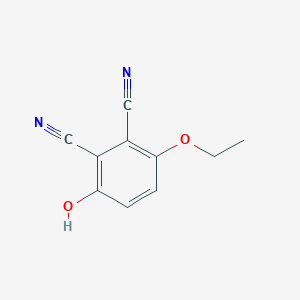
3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of benzene, featuring ethoxy and hydroxy functional groups along with two cyano groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.
Reaction Steps: The ethoxy group is introduced through an etherification reaction, while the hydroxy group is introduced via hydroxylation. The cyano groups are added through a nitrile formation reaction, often using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-ethoxy-6-oxo-benzene-1,2-dicarbonitrile.
Reduction: The cyano groups can be reduced to amines, leading to the formation of 3-ethoxy-6-hydroxybenzene-1,2-diamine.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium halides or primary amines are used in the presence of a suitable solvent and sometimes a catalyst.
Major Products:
Oxidation: 3-Ethoxy-6-oxo-benzene-1,2-dicarbonitrile.
Reduction: 3-Ethoxy-6-hydroxybenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzene derivatives.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its efficacy in treating various diseases and conditions, particularly those involving microbial infections or cancer.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
作用機序
The mechanism of action of 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxy and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
類似化合物との比較
3-Hydroxy-6-ethoxyphthalonitrile: Similar structure but with different substitution patterns.
3-Hydroxybenzene-1,2-dicarbonitrile: Lacks the ethoxy group.
3-(Hexyloxy)-6-hydroxybenzene-1,2-dicarbonitrile: Features a hexyloxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxy-6-hydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both ethoxy and hydroxy groups along with two cyano groups. This combination of functional groups imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
3-ethoxy-6-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-3-9(13)7(5-11)8(10)6-12/h3-4,13H,2H2,1H3 |
InChIキー |
QLHRFIUTNCRMGD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=C(C=C1)O)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


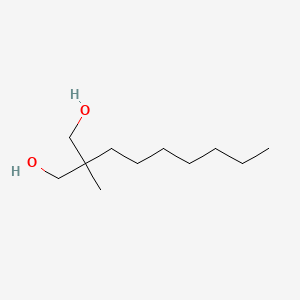
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
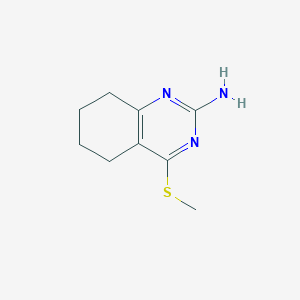
![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
![Methyl 4-[2-(methylcarbamoyl)pyridin-4-yl]oxybenzoate](/img/structure/B13880161.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-propan-2-ylpyrimidin-2-amine](/img/structure/B13880174.png)
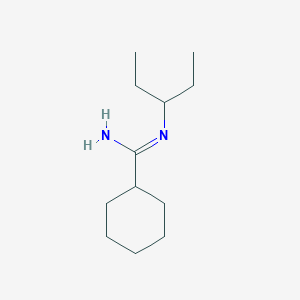


![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

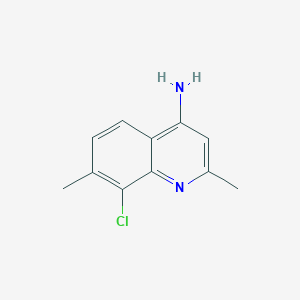
![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
